molecular formula C6H4ClN3S B2503341 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile CAS No. 2260931-40-4

5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile

Cat. No.: B2503341
CAS No.: 2260931-40-4
M. Wt: 185.63
InChI Key: VBTPZHCENVBVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a carbonitrile group attached to a pyrimidine ring.

Scientific Research Applications

5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidin-4-ol with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-4-methylsulfanylpyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTPZHCENVBVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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